
N-(2-(2-phenylmorpholino)ethyl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropane ring, for example, would have bond angles of approximately 60 degrees, which is significantly less than the typical 109.5 degrees in a tetrahedral carbon atom, leading to significant ring strain .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the functional groups and the ring strain in the cyclopropane ring. The carboxamide group, for example, could participate in various reactions, such as hydrolysis or condensation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group could increase its solubility in polar solvents .Applications De Recherche Scientifique
Synthesis and Medicinal Applications
Chemical Synthesis and Characterization : Cyclopropane derivatives, including those similar in structure to N-(2-(2-phenylmorpholino)ethyl)cyclopropanecarboxamide, have been synthesized and characterized for their potential biological activities. These compounds have been evaluated for antimicrobial properties against various bacteria, showcasing the importance of cyclopropane derivatives in developing new antimicrobial agents (Akbari & Shah, 2019).
Anticancer Evaluation : Certain cyclopropane-containing compounds have been synthesized and evaluated for their anticancer activities. These compounds have shown efficacy against multiple cancer cell lines, indicating the potential of cyclopropane derivatives in cancer treatment (Ravinaik et al., 2021).
Agricultural and Environmental Applications
- Ethylene Biosynthesis Inhibition : Compounds similar to this compound have been identified as inhibitors of ethylene biosynthesis in plants. By inhibiting the enzyme responsible for the final step of ethylene formation, these compounds can potentially decrease postharvest loss of fruits and flowers, highlighting their application in agriculture (Sun et al., 2017).
Material Science Applications
- Glucose-Responsive Vehicles : Research on amphiphilic block polymers based on phenylborate ester, which can form nanoparticles, has been conducted for developing glucose-sensitive drug carriers. These findings could lead to advancements in controlled drug delivery systems, especially for diabetes management (Yao et al., 2012).
Enhancing Plant Growth Under Stress
- Amelioration of Biomass Characters in Plants : Beneficial rhizobacteria producing 1-aminocyclopropane-1-carboxylic acid deaminase (ACCd) have been applied to Panicum maximum to improve its biomass characters under drought and salt stress. This approach suggests a potential application of similar compounds in enhancing plant growth and stress resistance, which is crucial for bioethanol production (Tiwari et al., 2018).
Propriétés
IUPAC Name |
N-[2-(2-phenylmorpholin-4-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(14-6-7-14)17-8-9-18-10-11-20-15(12-18)13-4-2-1-3-5-13/h1-5,14-15H,6-12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIUDFTDHOPNMCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2CCOC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

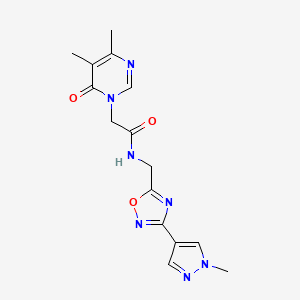
![4-bromo-2-{(E)-[(2,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2655227.png)
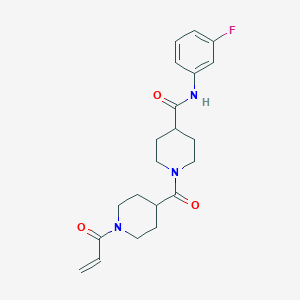
![3,5-dimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2655230.png)
![N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2655231.png)
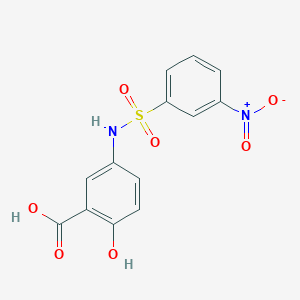
![N-[(4-chlorophenyl)methyl]-4-nitrobenzenesulfonamide](/img/structure/B2655237.png)

![N-(tert-butyl)-2-((4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2655242.png)
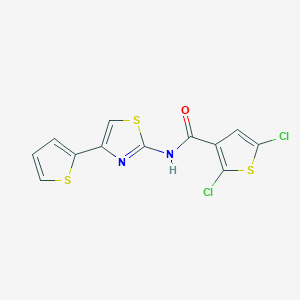
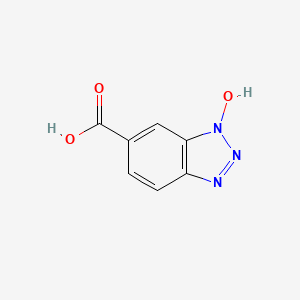
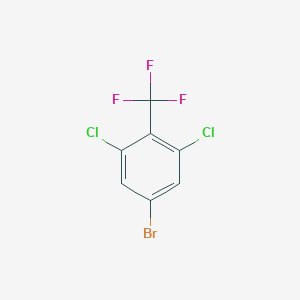
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide](/img/structure/B2655247.png)
